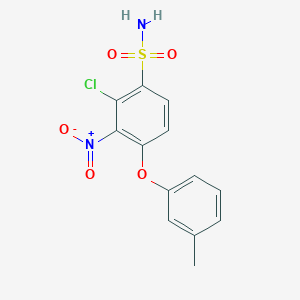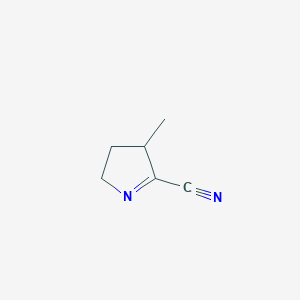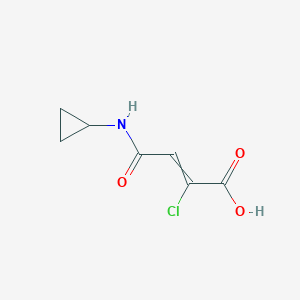
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that combines a chloro group, a cyclopropylamino group, and a 4-oxobut-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor, such as an acyl chloride or an ester.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the 4-oxobut-2-enoic acid moiety: This can be synthesized through various methods, including the oxidation of a corresponding alcohol or the condensation of an aldehyde with a malonic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch synthesis: This involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield and purity.
Continuous flow synthesis: This method allows for the continuous production of the compound, often resulting in higher efficiency and reduced production costs.
化学反应分析
Types of Reactions
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学研究应用
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in therapeutic effects.
相似化合物的比较
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylamino)-4-oxobut-2-enoic acid: Similar structure but with a methylamino group instead of a cyclopropylamino group.
2-Bromo-4-(cyclopropylamino)-4-oxobut-2-enoic acid: Similar structure but with a bromo group instead of a chloro group.
属性
CAS 编号 |
89543-23-7 |
|---|---|
分子式 |
C7H8ClNO3 |
分子量 |
189.59 g/mol |
IUPAC 名称 |
2-chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-5(7(11)12)3-6(10)9-4-1-2-4/h3-4H,1-2H2,(H,9,10)(H,11,12) |
InChI 键 |
XVEZRFNNRQBNNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C=C(C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
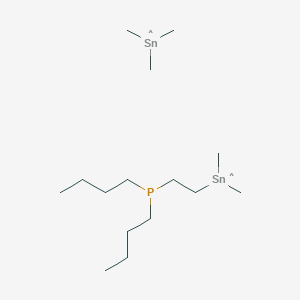
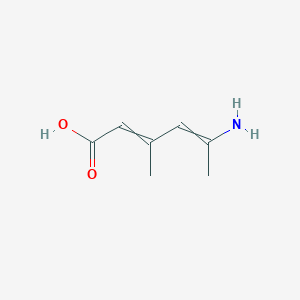
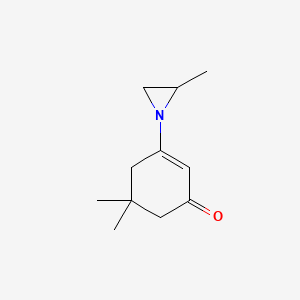
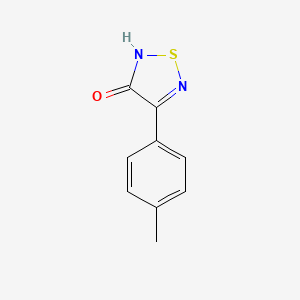
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
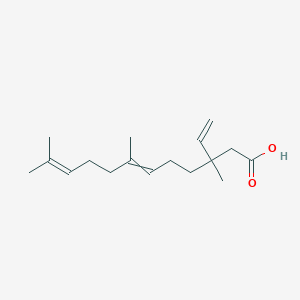
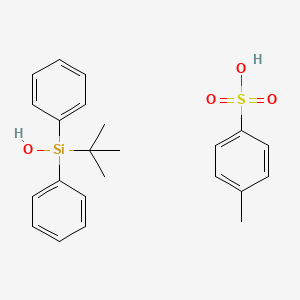
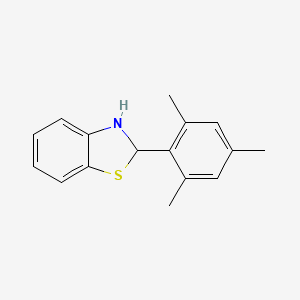
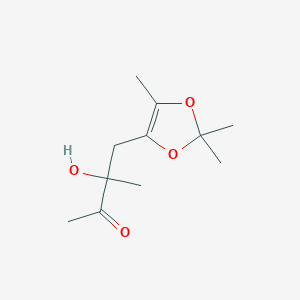
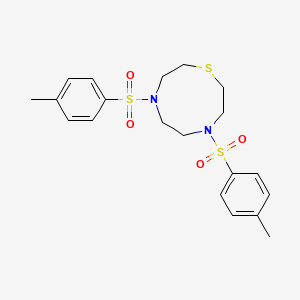
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
